molecular formula C21H20N2O4 B4966345 ETHYL 4-(3-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE

ETHYL 4-(3-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE

Cat. No.: B4966345
M. Wt: 364.4 g/mol
InChI Key: ZVADUHWSMMXPBN-UHFFFAOYSA-N
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Description

ETHYL 4-(3-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a quinoline core fused with a cyclopentane ring, and it is further functionalized with an ethyl ester and a nitrophenyl group.

Preparation Methods

The synthesis of ETHYL 4-(3-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the Friedländer condensation, where 2-aminoacetophenone reacts with ethyl acetoacetate in the presence of a catalyst such as PEG-supported sulfonic acid . The reaction conditions often include room temperature and various solvents like methanol, ether, acetonitrile, and dichloromethane . Industrial production methods may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

ETHYL 4-(3-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, acidic or basic hydrolysis conditions, and boron reagents for coupling reactions. Major products formed from these reactions include amino derivatives, tetrahydroquinoline derivatives, carboxylic acids, and various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of ETHYL 4-(3-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE involves its interaction with various molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes and receptors in biological systems. The quinoline core can intercalate with DNA, inhibiting the replication of microbial and cancer cells . Additionally, the compound can inhibit enzymes involved in inflammatory pathways, providing anti-inflammatory effects .

Comparison with Similar Compounds

ETHYL 4-(3-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE can be compared with other quinoline derivatives such as:

    Chloroquine: Used as an antimalarial drug, chloroquine has a simpler structure but shares the quinoline core.

    Camptothecin: An anticancer agent with a quinoline core fused to a lactone ring.

    Mepacrine: An antimalarial and anti-inflammatory drug with a quinoline core and additional functional groups.

The uniqueness of this compound lies in its fused cyclopentane ring and the presence of both nitrophenyl and ethyl ester groups, which provide distinct chemical reactivity and biological activity profiles .

Properties

IUPAC Name

ethyl 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-2-27-21(24)14-9-10-19-18(12-14)16-7-4-8-17(16)20(22-19)13-5-3-6-15(11-13)23(25)26/h3-7,9-12,16-17,20,22H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVADUHWSMMXPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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